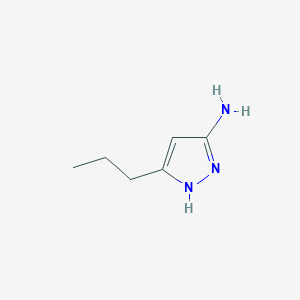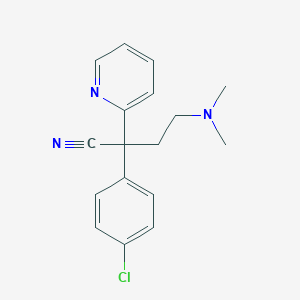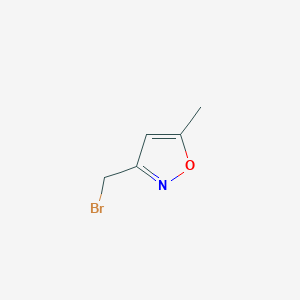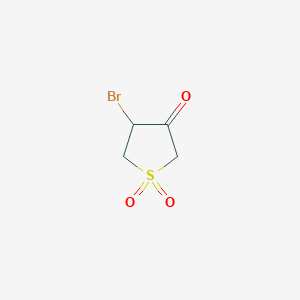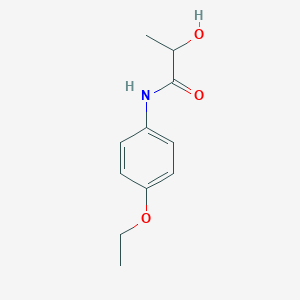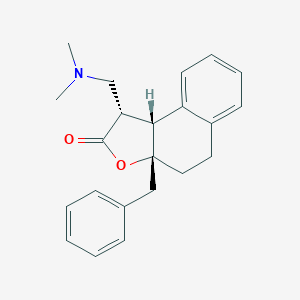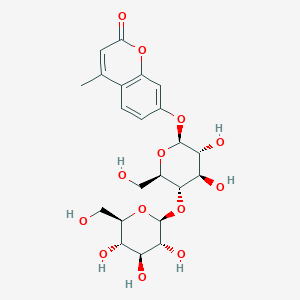
4-Methylumbelliferyl beta-D-cellobioside
Vue d'ensemble
Description
4-Methylumbelliferyl-β-D-cellobioside is a fluorogenic substrate used to measure the activity of (1,4)-β-Glucanase . This enzyme breaks down glucose by disrupting the glycosidic bonds and is also involved in the cell wall synthesis for various fungi .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl beta-D-cellobioside is C22H28O13 . The molecular weight is 500.45 . The InChI string and SMILES string provide a textual representation of the molecule structure .Chemical Reactions Analysis
4-Methylumbelliferyl-β-D-cellobioside is used as a substrate for cellulase assays . It’s mainly used for activity staining of cellulases in polyacrylamide gels .Physical And Chemical Properties Analysis
4-Methylumbelliferyl beta-D-cellobioside is a solid at 20°C . It’s soluble in water, yielding a clear, colorless to faintly yellow solution . The specific rotation is -92.0 to -97.0 deg (C=0.2, H2O) . The melting point is 248 °C (dec.) .Applications De Recherche Scientifique
Application 1: Assay for Cellulase from A. niger
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used as a substrate to assay the activity of cellulase, an enzyme that breaks down cellulose, from the fungus Aspergillus niger .
- Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme breaks down the substrate, releasing 4-methylumbelliferone, which can be detected by fluorescence .
- Results or Outcomes: The amount of 4-methylumbelliferone released is proportional to the activity of the cellulase enzyme .
Application 2: Determining Extracellular Enzyme Activity for 1,4-β-cellobiohydrolase
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used as a substrate to determine the extracellular enzyme activity for 1,4-β-cellobiohydrolase .
- Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme breaks down the substrate, releasing 4-methylumbelliferone, which can be detected by fluorescence .
- Results or Outcomes: The amount of 4-methylumbelliferone released is proportional to the activity of the 1,4-β-cellobiohydrolase enzyme .
Application 3: Assay for Endoglucanase I (EGIc) Trichoderma reesei Class II Hydrophobins (HFBI)
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used as a substrate to assay the activity of bound enzyme, endoglucanase I (EGIc) Trichoderma reesei class II hydrophobins (HFBI) .
- Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme breaks down the substrate, releasing 4-methylumbelliferone, which can be detected by fluorescence .
- Results or Outcomes: The amount of 4-methylumbelliferone released is proportional to the activity of the EGIc enzyme .
Application 4: Transglycosylation Assay
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used as a substrate to demonstrate the ability of cellobiohydrolase I from Trichoderma longibrachiatum to catalyze transglycosylation .
- Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. At substrate concentrations greater than 2 mM, the formation of MUF-tetrasaccharide was detected using HPLC .
- Results or Outcomes: The amount of MUF-tetrasaccharide formed is proportional to the activity of the cellobiohydrolase I enzyme .
Application 5: Cel D Fusion Screenings
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used in Cel D Fusion screenings .
- Methods of Application: The substrate is used in the screening process, where it interacts with the fusion proteins .
- Results or Outcomes: The interaction results in blue fluorescence, indicating the presence of the fusion proteins .
Application 6: Activity Staining in Polyacrylamide Gels
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used for activity staining in polyacrylamide gels .
- Methods of Application: The substrate is incorporated into the gel, and the enzymes in the sample break down the substrate, releasing 4-methylumbelliferone, which can be detected by fluorescence .
- Results or Outcomes: The fluorescence indicates the presence and activity of the enzymes .
Application 7: (1,4)-β-Glucanase Assay
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used as a substrate to assay the activity of (1,4)-β-Glucanase, an enzyme that breaks down glucose by disrupting the glycosidic bonds .
- Methods of Application: The substrate is mixed with the enzyme in a suitable buffer. The enzyme breaks down the substrate, releasing 4-methylumbelliferone, which can be detected by fluorescence .
- Results or Outcomes: The amount of 4-methylumbelliferone released is proportional to the activity of the (1,4)-β-Glucanase enzyme .
Application 8: Cell Wall Synthesis in Fungi
- Summary of the Application: 4-Methylumbelliferyl β-D-cellobioside is used in the study of cell wall synthesis in various fungi .
- Methods of Application: The substrate is used in the process of studying the synthesis of cell walls, where it interacts with the enzymes involved .
- Results or Outcomes: The interaction results in the breakdown of the substrate, providing insights into the process of cell wall synthesis .
Orientations Futures
The use of 4-Methylumbelliferyl-β-D-cellobioside in cellulase assays is a promising area of research . For instance, it has been used in the annotation of a fungus Daldinia caldariorum D263 that encodes a wide range of highly bioactive cellulolytic enzymes . This could facilitate the conversion of agricultural wastes to fermentable sugars for the industrial production of biofuels .
Propriétés
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O13/c1-8-4-14(25)32-11-5-9(2-3-10(8)11)31-21-19(30)17(28)20(13(7-24)34-21)35-22-18(29)16(27)15(26)12(6-23)33-22/h2-5,12-13,15-24,26-30H,6-7H2,1H3/t12-,13-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTGXBPFDYMIJH-MKQZUAMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294953 | |
| Record name | 4-Methylumbelliferyl β-cellobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl beta-D-cellobioside | |
CAS RN |
72626-61-0 | |
| Record name | 4-Methylumbelliferyl β-cellobioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72626-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferylcellobioside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072626610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl β-cellobioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



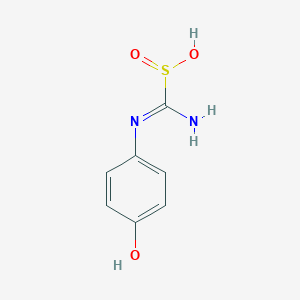
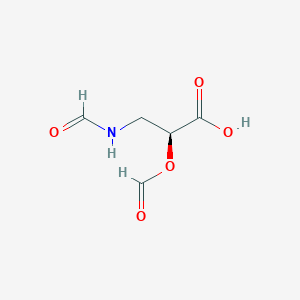
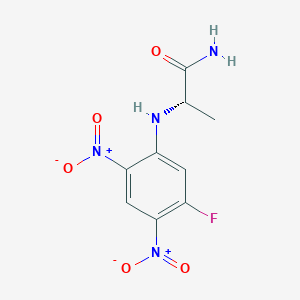
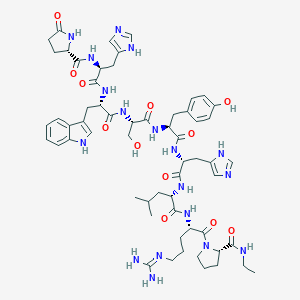
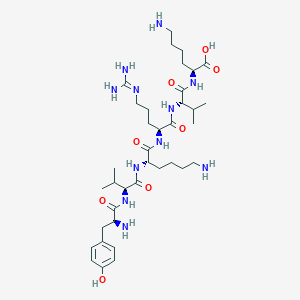
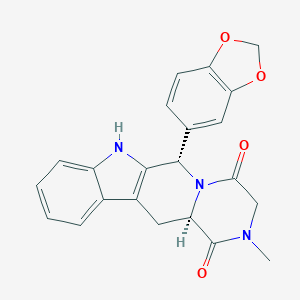
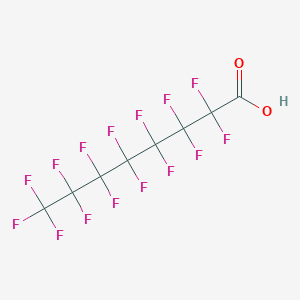
![N-(Bicyclo[1.1.1]pentan-1-yl)benzamide](/img/structure/B138431.png)
